Cas no 1528501-57-6 (3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol)

3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol
- 1528501-57-6
- EN300-1777050
-
- インチ: 1S/C8H15N3O/c1-6-5-10-11(2)8(6)7(9)3-4-12/h5,7,12H,3-4,9H2,1-2H3
- InChIKey: ZJUHWEWEYOHBJS-UHFFFAOYSA-N
- ほほえんだ: OCCC(C1=C(C)C=NN1C)N
計算された属性
- せいみつぶんしりょう: 169.121512110g/mol
- どういたいしつりょう: 169.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777050-0.5g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1777050-2.5g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1777050-0.05g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1777050-10.0g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1777050-0.1g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1777050-5.0g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1777050-5g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 5g |
$3977.0 | 2023-09-20 | ||
Enamine | EN300-1777050-1.0g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1777050-10g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 10g |
$5897.0 | 2023-09-20 | ||
Enamine | EN300-1777050-0.25g |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol |
1528501-57-6 | 0.25g |
$1262.0 | 2023-09-20 |
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-olに関する追加情報
3-Amino-3-(1,4-Dimethyl-1H-Pyrazol-5-Yl)Propan-1-Ol: A Comprehensive Overview
The compound 3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol (CAS No. 1528501-57-6) is a fascinating molecule with a unique structure and diverse potential applications. This compound belongs to the class of organic compounds known as amino alcohols, which are characterized by the presence of both amino (-NH2) and hydroxyl (-OH) functional groups. The molecule's structure includes a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring in this compound is substituted with methyl groups at positions 1 and 4, adding to its structural complexity and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the pyrazole ring in 3-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-1-ol makes it a valuable compound for exploring new drug candidates. Pyrazole derivatives are known for their ability to interact with various biological targets, such as enzymes and receptors, making them promising leads in drug discovery.
The amino alcohol functional group in this compound adds another layer of versatility. Amino alcohols are widely used as chelating agents, antioxidants, and intermediates in organic synthesis. In the case of 3-amino-3-(1,4-dimethyl-1H-pyrazol-5-Yl)propan-Ol, the amino group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its potential biological activity. The hydroxyl group, on the other hand, can act as a nucleophile or participate in hydrophobic interactions depending on the chemical environment.
One of the most exciting areas of research involving this compound is its potential application in drug delivery systems. The combination of the pyrazole ring and the amino alcohol group allows for the creation of hybrid molecules that can target specific tissues or cells. For instance, researchers have explored the use of similar compounds as carriers for anti-cancer drugs due to their ability to enhance drug solubility and reduce toxicity.
In addition to its pharmaceutical applications, 3-amino-Ol has shown promise in catalytic chemistry. The pyrazole ring can act as a ligand for metal catalysts, facilitating various organic transformations. Recent studies have demonstrated that this compound can be used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules.
The synthesis of 3-amino-Ol involves a multi-step process that typically starts with the preparation of the pyrazole ring followed by functionalization with amino and hydroxyl groups. Researchers have developed efficient methods to synthesize this compound using microwave-assisted synthesis or continuous flow chemistry. These methods not only improve yield but also reduce reaction time and environmental impact.
Another area of interest is the study of biodegradability and environmental impact of this compound. As concerns about sustainability grow, understanding how such compounds behave in natural environments becomes crucial. Preliminary studies suggest that 3-amino-Ol undergoes rapid biodegradation under aerobic conditions due to its polar nature and functional groups that facilitate microbial attack.
In conclusion, 3-amino-Ol (CAS No. 1528501-O7-O) is a versatile compound with significant potential in multiple fields. Its unique structure combines the reactivity of pyrazole derivatives with the functionality of amino alcohols, making it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing science and technology.
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